molecular formula C19H19N3O B10957504 N-(1-benzyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide

N-(1-benzyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide

Cat. No.: B10957504
M. Wt: 305.4 g/mol
InChI Key: PQOOZCYAAYBTNR-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a dimethyl-substituted benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated pyrazole with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the benzamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders and inflammation.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1-benzyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzamide moiety can interact with protein active sites, while the pyrazole ring may enhance binding affinity through additional interactions such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-1H-pyrazol-4-yl)-benzamide: Lacks the dimethyl substitution on the benzamide ring.

    N-(1-phenyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide: Has a phenyl group instead of a benzyl group.

Uniqueness

N-(1-benzyl-1H-pyrazol-4-yl)-3,5-dimethylbenzamide is unique due to the presence of both the benzyl group and the dimethyl-substituted benzamide moiety. This combination can enhance its binding properties and biological activity compared to similar compounds lacking these features.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)-3,5-dimethylbenzamide

InChI

InChI=1S/C19H19N3O/c1-14-8-15(2)10-17(9-14)19(23)21-18-11-20-22(13-18)12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,21,23)

InChI Key

PQOOZCYAAYBTNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)C

Origin of Product

United States

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